3-Benzylideneindolin-2-one

Aurora A kinase allosteric inhibitor anticancer

3-Benzylideneindolin-2-one (CAS 3359-49-7) is the definitive oxindole scaffold for kinase inhibitor and PPI disruptor development. Its exocyclic benzylidene Michael acceptor is essential for Aurora A inhibition (IC50=1.68 μM, KD=216 nM) and MDM2-p53 disruption (Ki=0.093 μM)—activity abolished by 3-substitution. Demonstrates NQO1 induction and antifungal MICs of 0.25–8 mg/L against azole-resistant isolates. Procure the authentic E/Z benzylidene configuration to ensure target engagement and SAR reproducibility.

Molecular Formula C15H11NO
Molecular Weight 221.25 g/mol
CAS No. 3359-49-7
Cat. No. B1620751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzylideneindolin-2-one
CAS3359-49-7
Molecular FormulaC15H11NO
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O
InChIInChI=1S/C15H11NO/c17-15-13(10-11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-10H,(H,16,17)/b13-10-
InChIKeySXJAAQOVTDUZPS-RAXLEYEMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzylideneindolin-2-one (CAS 3359-49-7): A Privileged Oxindole Scaffold for Kinase and Protein–Protein Interaction Research


3-Benzylideneindolin-2-one (also referred to as 3-benzylideneoxindole) is an oxindole derivative bearing an exocyclic benzylidene group at the 3-position. This scaffold serves as a key intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and protein–protein interaction (PPI) disruptors [1]. The compound possesses a Michael acceptor moiety that enables covalent or non-covalent engagement with a variety of biological targets, including Aurora A kinase, MDM2, and NQO1 [2]. Its synthetic accessibility and structural modularity make it a versatile building block for structure–activity relationship (SAR) studies and lead optimization campaigns in oncology, antifungal, and neurodegenerative disease research.

Why 3-Benzylideneindolin-2-one Cannot Be Simply Replaced by Other Indolin-2-ones


The 3-benzylidene substitution pattern is critical for target engagement and biological activity. Removal or alteration of this moiety significantly reduces or abolishes activity against key targets such as Aurora A kinase and MDM2 [1]. For instance, the exocyclic double bond acts as a Michael acceptor, which is essential for NQO1 induction [2]. Furthermore, stereochemistry at the benzylidene linkage (E vs. Z) profoundly influences binding affinity and selectivity, as demonstrated in α-synuclein ligand studies where the Z,E configuration was essential for preferential binding over Aβ and tau fibrils [3]. Generic substitution with other 3-substituted indolin-2-ones (e.g., 3-alkyl or 3-arylidene analogs) therefore fails to recapitulate the quantitative potency, selectivity, and mechanism-of-action profiles documented below, underscoring the need for procurement of the specific benzylidene scaffold.

Quantitative Differentiation of 3-Benzylideneindolin-2-one from Key Comparators


Superior Aurora A Kinase Inhibition vs. Tripolin A

Derivatives of 3-benzylideneindolin-2-one, specifically compound AK34, exhibit significantly enhanced inhibitory activity against Aurora A kinase compared to the parent allosteric inhibitor Tripolin A [1]. This improvement is quantifiable in both potency and binding affinity, establishing a clear SAR advantage for this scaffold.

Aurora A kinase allosteric inhibitor anticancer

Enhanced MDM2 Binding Affinity vs. Nutlin-3a

A 3-benzylideneindolin-2-one derivative (compound 1b) demonstrates a binding affinity to MDM2 (Ki = 0.093 μM) that surpasses the positive control nutlin-3a, a well-established MDM2-p53 interaction inhibitor [1]. This head-to-head comparison in the same study establishes the scaffold's potential for developing more potent PPI disruptors.

MDM2-p53 protein-protein interaction anticancer

Selective NQO1 Induction with Differential Antiproliferative Activity

Functionalized 3-benzylideneindolin-2-ones exhibit a unique dual activity profile: they are potent inducers of the cytoprotective enzyme NQO1 while also displaying antiproliferative effects. Crucially, SAR studies reveal that these two activities can be tuned independently through substitution [1]. In a panel of derivatives, 85% of compounds increased basal NQO1 activity by >2-fold at ≤10 μM, whereas only 11% reduced cell viability by >50% at the same concentration [1].

NQO1 chemoprevention antiproliferative

Broad-Spectrum Antifungal Activity with Defined Therapeutic Window in Zebrafish

3-Benzylideneindolin-2-one demonstrates consistent fungicidal activity against clinical isolates of dermatophytes, with MIC values ranging from 0.25 to 8 mg/L and MFC values from 1 to 32 mg/L [1]. In vivo toxicological evaluation in zebrafish embryos revealed that concentrations below 7.5 mg/L did not significantly affect lethality, hatchability, or induce morphological abnormalities, establishing a therapeutic window [1].

antifungal dermatophyte in vivo toxicology

Stereochemistry-Dependent Selectivity for α-Synuclein over Aβ and Tau Fibrils

SAR studies on 3-benzylideneindolin-2-one derivatives reveal that the Z,E configuration of the diene system is critical for achieving preferential binding to α-synuclein fibrils over Aβ and tau fibrils. Compounds with a single double bond at the 3-position showed only modest affinity and no selectivity [1].

α-synuclein neurodegeneration PET imaging

High-Impact Application Scenarios for 3-Benzylideneindolin-2-one Based on Verified Differentiation


Kinase Inhibitor Lead Optimization (Aurora A & CDK2)

Researchers engaged in kinase drug discovery should prioritize 3-benzylideneindolin-2-one for its demonstrated advantage over Tripolin A in Aurora A inhibition (IC50 = 1.68 μM, KD = 216 nM) and its established activity against CDK2 (IC50 = 60 nM for certain analogs) [1]. This scaffold provides a validated starting point for developing allosteric kinase inhibitors with potential improved selectivity and reduced off-target toxicity compared to ATP-competitive agents.

MDM2-p53 Protein–Protein Interaction (PPI) Disruptor Development

For projects targeting the MDM2-p53 interaction, compound 1b (a 3-benzylideneindolin-2-one derivative) offers a binding affinity (Ki = 0.093 μM) that surpasses nutlin-3a and has been validated in vivo in a mouse xenograft model [2]. Procurement of the core scaffold enables SAR-driven optimization toward clinical candidates for p53 wild-type cancers.

Chemoprevention and NQO1 Inducer Screening

Investigators studying cancer chemoprevention should utilize 3-benzylideneindolin-2-one for its unique dual activity profile: potent NQO1 induction (85% of derivatives >2-fold at ≤10 μM) with tunable antiproliferative effects [3]. This allows for the identification of agents that protect normal cells via phase II enzyme upregulation while simultaneously targeting neoplastic cells.

Antifungal Lead Discovery Against Resistant Dermatophytes

Given the rising resistance to azoles, 3-benzylideneindolin-2-one represents a compelling lead for developing novel topical or systemic antifungals. Its MIC range (0.25–8 mg/L) is favorable compared to fluconazole-resistant isolates (MIC ≥16 mg/L), and the defined safety window in zebrafish embryos (NOAEL ~7.5 mg/L) supports further preclinical development [4].

Technical Documentation Hub

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38 linked technical documents
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